2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a chrysenyl group attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of chrysenyl boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The boron center can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used
Scientific Research Applications
Chemistry: 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action for 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on its application. In organic synthesis, the boron center acts as a Lewis acid, facilitating various reactions by stabilizing negative charges on intermediates. In potential medicinal applications, the boron atom can interact with biological molecules, potentially inhibiting enzymes or other molecular targets .
Comparison with Similar Compounds
Chrysene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the boron-containing dioxaborolane ring.
Boronic Acids: Compounds with a boron center bonded to hydroxyl groups, commonly used in organic synthesis.
Dioxaborolanes: A class of boron-containing compounds with a dioxaborolane ring, used in various chemical reactions
Properties
Molecular Formula |
C24H23BO2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-chrysen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO2/c1-23(2)24(3,4)27-25(26-23)18-12-9-17-11-13-20-19-8-6-5-7-16(19)10-14-21(20)22(17)15-18/h5-15H,1-4H3 |
InChI Key |
QXPVCNDHJQDFBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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